![molecular formula C14H12N4O3 B11714807 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of azetidine, oxadiazole, and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.
Coupling of the azetidine and oxadiazole rings: This can be done using various coupling agents and catalysts to form the desired intermediate.
Formation of the isoindole moiety: This step involves the cyclization of the intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and isoindole moieties.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique combination of functional groups might allow it to interact with specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials. Its structural features might impart unique properties to polymers or other materials.
作用機序
The mechanism of action of 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound with a similar indole structure.
Uniqueness
2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of azetidine, oxadiazole, and isoindole moieties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
分子式 |
C14H12N4O3 |
|---|---|
分子量 |
284.27 g/mol |
IUPAC名 |
2-[[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N4O3/c19-13-9-3-1-2-4-10(9)14(20)18(13)7-11-16-12(21-17-11)8-5-15-6-8/h1-4,8,15H,5-7H2 |
InChIキー |
VPNCVBQTOPCYNH-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
![2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)
![3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B11714743.png)
![3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)
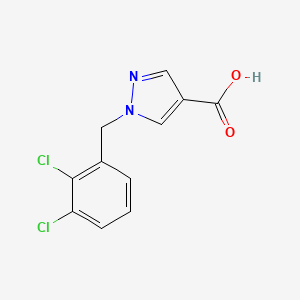
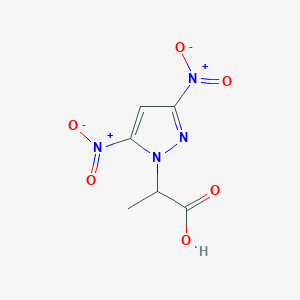
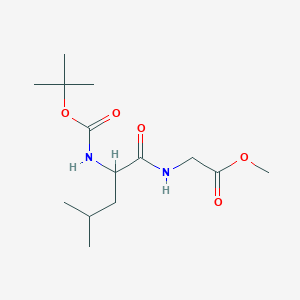
![3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714765.png)
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
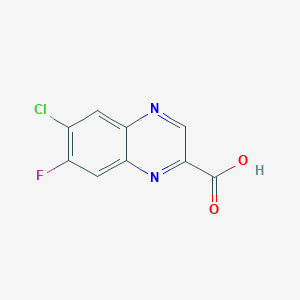
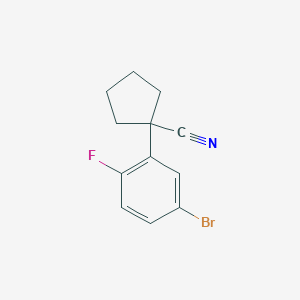
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
